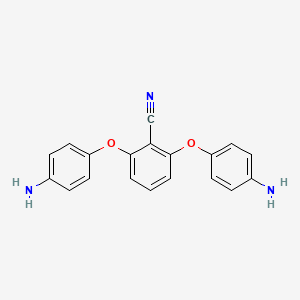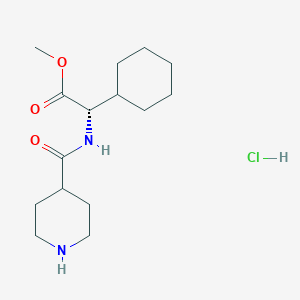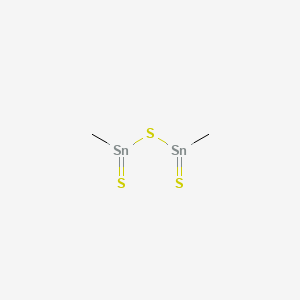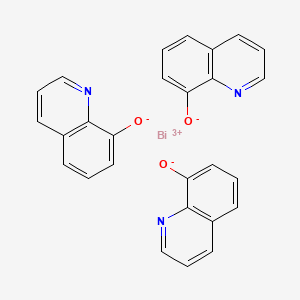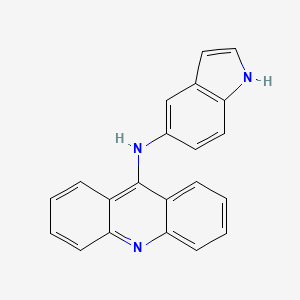
9-(5-Indolyl)aminoacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(5-Indolyl)aminoacridine is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties. The structure of this compound consists of an acridine core with an indole moiety attached via an amino linkage. This unique structure contributes to its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Indolyl)aminoacridine typically involves the reaction of 9-chloroacridine with 5-aminoindole in the presence of a suitable solvent such as dry pyridine . The reaction conditions often require heating to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{9-chloroacridine} + \text{5-aminoindole} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
9-(5-Indolyl)aminoacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acridine core or the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
9-(5-Indolyl)aminoacridine has several scientific research applications, including:
Chemistry: Used as a fluorescent dye and a probe for studying molecular interactions.
Medicine: Explored for its therapeutic potential in treating gliomas and other cancers.
Industry: Utilized in the development of new materials with unique optical properties.
Wirkmechanismus
The mechanism of action of 9-(5-Indolyl)aminoacridine involves its ability to intercalate into DNA, thereby disrupting the DNA replication process. This intercalation inhibits the catalytic cycle of topoisomerase II, leading to apoptosis and cell death in cancer cells . Additionally, the compound targets multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Aminoacridine: Shares the acridine core but lacks the indole moiety.
Quinacrine: An antimalarial drug with a similar acridine structure.
Amsacrine: An anticancer agent with an acridine core and a methanesulfonamide group.
Uniqueness
9-(5-Indolyl)aminoacridine is unique due to the presence of the indole moiety, which enhances its biological activity and specificity. The combination of the acridine core and the indole group allows for better DNA intercalation and interaction with molecular targets, making it a promising candidate for therapeutic applications.
Eigenschaften
Molekularformel |
C21H15N3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-(1H-indol-5-yl)acridin-9-amine |
InChI |
InChI=1S/C21H15N3/c1-3-7-19-16(5-1)21(17-6-2-4-8-20(17)24-19)23-15-9-10-18-14(13-15)11-12-22-18/h1-13,22H,(H,23,24) |
InChI-Schlüssel |
OXSGSVSDXJFMCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC5=C(C=C4)NC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2,6-Dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13730889.png)
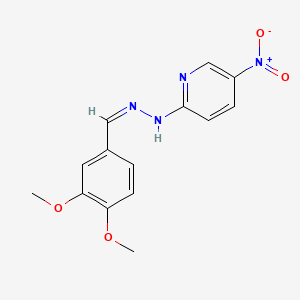
![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
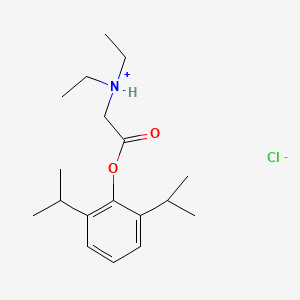
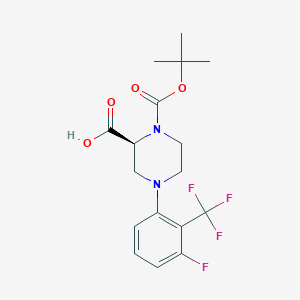



![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
